N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[b][1,4]thiazepinone core linked to a 2,3-dimethylphenyl group via an acetamide bridge. The compound’s structure combines a seven-membered thiazepine ring fused to a benzene ring, with a ketone at the 4-position and a substituted phenylacetamide moiety.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-6-5-7-15(14(13)2)20-18(22)12-21-16-8-3-4-9-17(16)24-11-10-19(21)23/h3-9H,10-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFPVMQBQRPHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves the following steps:
Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves a substitution reaction where the dimethylphenyl group is introduced to the benzothiazepine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression.
Case Studies:
- A study evaluated the cytotoxicity of several derivatives against the MDA-MB-231 breast cancer cell line. The results showed that certain modifications to the thiazepin structure significantly enhanced their inhibitory effects on cell proliferation .
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further development .
Antibacterial Properties
Research Findings:
this compound has also been studied for its antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Experimental Data:
In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their potency .
Neuroprotective Effects
Potential Applications:
The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells.
Supporting Evidence:
A recent study highlighted the neuroprotective effects of similar thiazepine derivatives in models of Alzheimer's disease. The compounds were shown to reduce beta-amyloid plaque formation and improve cognitive function in animal models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism in Phenyl-Substituted Derivatives
A closely related compound, N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (PubChem entry, 2004), differs only in the substitution pattern on the phenyl ring (3,5-dimethyl vs. 2,3-dimethyl). This positional isomerism can significantly alter steric and electronic properties.
Table 1: Substituent Effects on Phenyl-Acetamide Derivatives
*Estimated using fragment-based methods.
Thiazepinone vs. Oxazinone Core Modifications
Replacement of the thiazepinone sulfur with oxygen yields benzo[b][1,4]oxazinone derivatives, as seen in 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (). The sulfur atom in the target compound increases lipophilicity (higher LogP), improving membrane permeability. Conversely, oxazinone derivatives may exhibit better aqueous solubility, favoring different pharmacokinetic profiles .
Table 2: Heterocyclic Core Comparison
| Core Structure | Heteroatom | LogP* | Solubility (mg/mL)* |
|---|---|---|---|
| Benzo[b][1,4]thiazepin-5-one | S | 3.8 | 0.12 |
| Benzo[b][1,4]oxazin-4-one | O | 2.9 | 0.45 |
*Representative values from analogous compounds.
Chloroacetamide Pesticide Analogs
lists pesticidal chloroacetamides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, which share the 2,3-dimethylphenyl group but replace the thiazepinone with a chlorine atom and isopropyl chain. The target compound’s heterocyclic core likely reduces volatility and increases target specificity compared to simpler chloroacetamides, which are broad-spectrum herbicides .
Quinoline and Piperidine-Based Acetamides
Patent compounds in , such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, feature extended aromatic systems (quinoline) and piperidine moieties. These structures exhibit higher molecular weights (>500 Da) and may face bioavailability challenges compared to the target compound’s compact thiazepinone scaffold (MW ~380 Da). The piperidinylidene group in these analogs could enhance binding to kinase targets, whereas the thiazepinone’s sulfur may interact with cysteine residues in enzymes .
Comparison with Naphthyridine Derivatives
Goxalapladib (), a naphthyridine-based acetamide, incorporates trifluoromethyl and biphenyl groups. Its larger aromatic system (MW 718.8) and fluorine substituents improve metabolic stability but may limit blood-brain barrier penetration. The target compound’s smaller size and lack of fluorinated groups suggest a different therapeutic niche, possibly in central nervous system targets .
Research Findings and Implications
- Pharmacokinetics: The 2,3-dimethylphenyl group and thiazepinone core balance lipophilicity and metabolic stability, making the target compound a candidate for oral administration.
- Structure-Activity Relationships (SAR): Substitution at the phenyl ring’s 2,3-positions optimizes steric interactions, while the thiazepinone sulfur enhances target binding through hydrophobic or covalent interactions.
- Therapeutic Potential: Unlike pesticidal chloroacetamides or atherosclerosis-targeting naphthyridines , the target compound’s scaffold is understudied, warranting exploration in neurological or inflammatory pathways.
Biological Activity
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic compound with a complex structure that indicates potential for diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylphenyl moiety and a benzo[b][1,4]thiazepine core , characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₅N₃O
- Molecular Weight : 255.30 g/mol
The structural complexity of this compound suggests potential interactions with various biological targets, which may influence pathways related to neurodegenerative diseases and other conditions.
1. Neuroprotective Effects
Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects . The thiazepine core is hypothesized to interact with biological targets involved in neurodegenerative processes. Research has shown that derivatives of thiazepines can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
| Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| Compound 10 | 103.24 | >50% |
| Compound 16 | 108.94 | >50% |
These compounds demonstrated significant AChE inhibition compared to the standard drug donepezil, suggesting that this compound may also possess similar properties .
2. Anti-inflammatory Activity
Research into structurally related compounds has revealed potential anti-inflammatory activities . Compounds that share the thiazepine framework have been associated with the modulation of inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.
3. Antimicrobial Properties
Certain derivatives of thiazepines have exhibited antimicrobial properties against various bacterial strains. For instance, studies have shown that thiazolidinone derivatives demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity suggests it may warrant investigation in this area.
Synthesis Methods
The synthesis of this compound can be achieved through various methods typical for amides and heterocyclic compounds. Key steps often involve:
- Formation of the thiazepine ring.
- Introduction of the dimethylphenyl group.
- Acetylation to yield the final amide product.
These methods highlight the versatility in synthesizing complex organic molecules and optimizing their biological activity through structural modifications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on AChE Inhibition : A series of thiazole-based derivatives were synthesized and tested for AChE inhibitory activity. The most active compounds showed IC50 values comparable to donepezil .
- Anti-inflammatory Research : Compounds with similar structural motifs demonstrated significant anti-inflammatory effects in vitro, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | Reflux, DMF, N₂, 12 h | 68 | 92 | |
| Acetamide Coupling | Microwave, 100°C, 2 h | 82 | 95 | |
| Final Purification | Column chromatography (EtOAc/Hexane) | 75 | 98 |
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups. For example, the 4-oxo-thiazepine ring shows a carbonyl signal at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₂O₂S: 341.1325; observed: 341.1328) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects byproducts .
Advanced: How should researchers address discrepancies in spectroscopic data or unexpected byproduct formation during synthesis?
Answer:
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
- Byproduct Analysis : Isolate side products via preparative TLC or HPLC and characterize via X-ray crystallography (e.g., SHELXL refinement ) or MS/MS fragmentation.
- Reaction Monitoring : Track intermediates with TLC (silica gel, UV detection) at 30-minute intervals to identify kinetic vs. thermodynamic products .
Advanced: What strategies are recommended for resolving structural ambiguities using X-ray crystallography?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for distinguishing disorder in the 2,3-dimethylphenyl group .
- Refinement : SHELXL-2018 with twin refinement (BASF parameter) if twinning is detected. Apply restraints for flexible moieties (e.g., thiazepine ring) .
- Validation : Check Rint (<5%) and Flack parameter (<0.1) to confirm absolute configuration .
Advanced: What methodological approaches evaluate the biological activity and target interactions of this compound?
Answer:
- In Vitro Assays :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: e.g., 4XWA for thiazepine-binding proteins) to predict binding modes .
- ADMET Prediction : SwissADME predicts logP (2.8 ± 0.3) and CYP450 interactions, guiding toxicity studies .
Advanced: How can researchers reconcile contradictory biological activity data across different studies?
Answer:
- Assay Standardization : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ in triplicate ± SEM .
- Meta-Analysis : Use tools like RevMan to aggregate data from ≥3 independent studies, adjusting for variables (e.g., cell line passage number) .
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify off-target effects .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
